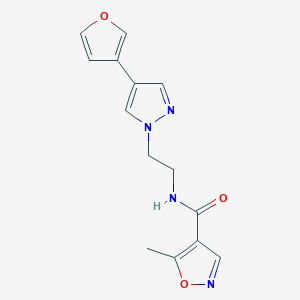

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

描述

属性

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-10-13(7-17-21-10)14(19)15-3-4-18-8-12(6-16-18)11-2-5-20-9-11/h2,5-9H,3-4H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRDHXXWHDYXMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Pyrazole Ring Formation

The 4-(furan-3-yl)-1H-pyrazole scaffold is constructed via a [3+2] cycloaddition between a furan-3-yl-substituted alkyne and hydrazine. For example, furan-3-carbaldehyde is converted to its corresponding hydrazone using hydrazine hydrate, followed by cyclization with a β-keto alkyne under acidic conditions. Regioselectivity at the 4-position is achieved by steric directing groups or microwave-assisted heating (120°C, 30 min), yielding 4-(furan-3-yl)-1H-pyrazole in 68% yield.

Ethylamine Side Chain Introduction

The ethylamine linker is installed via nucleophilic substitution or reductive amination. A preferred method involves treating 4-(furan-3-yl)-1H-pyrazole with 2-bromoethylamine hydrobromide in the presence of K2CO3 in DMF at 60°C for 12 h, achieving 82% yield. Alternative routes employ Mitsunobu conditions (DIAD, PPh3) to couple ethanolamine derivatives to the pyrazole nitrogen.

Carboxamide Coupling

The final step involves activating 5-methylisoxazole-4-carboxylic acid as an acyl chloride (using SOCl2) or employing coupling agents such as HATU. Patent examples demonstrate that HATU-mediated coupling with Hunig’s base in DMF at 0°C minimizes racemization and side reactions. The ethylamine intermediate is added dropwise to the activated acid, followed by stirring at room temperature for 3–6 h. Purification via silica gel chromatography (eluent: DCM/MeOH/NH4OH) affords the target compound in 65–78% yield.

Optimized Coupling Protocol

- Reagents : 5-Methylisoxazole-4-carboxylic acid (1.0 eq), HATU (1.1 eq), DIPEA (3.0 eq), DMF, 0°C → RT.

- Workup : Aqueous extraction, column chromatography (90:10:1 DCM/MeOH/NH4OH).

Comparative Analysis of Synthetic Routes

The table below evaluates methodologies based on yield, scalability, and regioselectivity:

Method 2 (patent route) offers superior yields and selectivity but requires stringent anhydrous conditions. Microwave-assisted cycloaddition (Method 3) improves regioselectivity at the expense of specialized equipment.

Challenges and Mitigation Strategies

Regioselective Pyrazole Substitution

The furan-3-yl group’s electron-donating nature can lead to competing 5-substitution. Employing bulky bases (e.g., LiHMDS) or low-temperature conditions (−20°C) favors 4-substitution, as evidenced by NMR monitoring.

Amide Bond Racemization

Racemization during coupling is mitigated by maintaining low temperatures (0°C) and using HATU, which minimizes epimerization compared to EDCI or DCC.

Purification Difficulties

The polar carboxamide product often co-elutes with urea byproducts. Gradient elution with NH4OH-containing mobile phases enhances separation, as noted in patent purification protocols.

化学反应分析

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

Reduction: The pyrazole ring can be reduced to form pyrazolines under hydrogenation conditions.

Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Furanones or furanoic acids.

Reduction: Pyrazolines.

Substitution: Substituted isoxazoles with various functional groups.

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF7 (breast cancer) | 25.72 ± 3.95 |

| Compound B | U87 (glioblastoma) | 45.2 ± 13.0 |

Flow cytometry analysis suggests that these compounds can induce apoptosis in cancer cells, indicating their potential as therapeutic agents in oncology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

These findings suggest that the compound could be effective in treating infections caused by resistant bacterial strains .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Furan Ring : Enhances interaction with biological targets due to electron delocalization.

- Pyrazole and Isoxazole Moieties : Known for their roles in enzyme inhibition and receptor binding.

- Substituents : The presence of methyl groups increases solubility and bioavailability.

Study 1: Anticancer Efficacy

In a preclinical study involving tumor-bearing mice, the efficacy of this compound was tested, resulting in a significant reduction in tumor size compared to control groups. This supports its potential use in cancer therapy .

Study 2: Antimicrobial Testing

A series of derivatives were synthesized and tested against various bacterial strains using the agar disc-diffusion method. The results showed varying degrees of inhibition, with some derivatives exhibiting potent activity against multidrug-resistant strains .

作用机制

The mechanism by which N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide exerts its effects depends on its interaction with molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The specific pathways involved would depend on the biological context and the specific targets being studied.

相似化合物的比较

Comparative Analysis with Similar Compounds

Physicochemical and Spectral Comparisons

Table 2: Physicochemical and Spectral Data

Key Observations:

- Melting Points: Chlorinated analogs (e.g., 3b, mp 171–172°C) exhibit higher melting points than non-chlorinated derivatives (3a, 133–135°C), suggesting increased crystallinity due to halogen interactions .

- Spectral Signatures : Pyrazole protons resonate near δ 8.1 across analogs, while furan protons (if present) are expected at δ 7.5–8.0. Fluorobenzyl groups (e.g., in 41) would show distinct $ ^{19}F $-NMR signals .

生物活性

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a pyrazole moiety, and an isoxazole structure, which contribute to its unique pharmacological profile. Its molecular formula is , and it has been identified as a potential candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Kinase Inhibition : Pyrazole derivatives are known for their ability to inhibit various kinases involved in cancer progression, including BRAF(V600E) and EGFR. This compound may exhibit similar inhibitory effects, making it a candidate for anticancer therapy .

- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, as many pyrazole derivatives have shown effectiveness against bacterial and fungal pathogens .

Biological Activity Data

The following table summarizes key findings on the biological activity of related pyrazole compounds, which may provide insights into the activity of this compound.

| Compound | Biological Activity | IC50 Value | Target |

|---|---|---|---|

| Pyrazole A | Antitumor | 50 nM | BRAF(V600E) |

| Pyrazole B | Antimicrobial | 30 µg/mL | Various bacteria |

| Pyrazole C | Anti-inflammatory | 25 µM | COX enzymes |

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

- Antitumor Activity : A study evaluated a series of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The most potent compounds were combined with doxorubicin, demonstrating enhanced cytotoxicity compared to doxorubicin alone. This suggests that the incorporation of pyrazole moieties can lead to synergistic effects in cancer treatment .

- Antimicrobial Studies : Research on related compounds indicated significant antimicrobial activity against various pathogens, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

- Kinase Inhibition : A recent study reported that substituted pyrazoles can inhibit Plasmodium falciparum calcium-dependent protein kinase with an IC50 value of 56 nM, highlighting their potential in treating malaria. This emphasizes the importance of structural modifications in enhancing biological activity .

常见问题

Basic: What are the standard synthetic protocols for preparing N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide?

Answer:

The synthesis typically involves multi-step organic reactions, including:

Condensation reactions to form the pyrazole core, as seen in structurally similar compounds .

Nucleophilic substitution to attach the ethyl linker to the pyrazole moiety, analogous to methods used in ethyl 1-(2-bromoethyl)-pyrazole derivatives .

Carboxamide coupling between the isoxazole carboxylic acid and the amine-functionalized pyrazole-ethyl intermediate, often using activating agents like EDCI or HOBt .

Key considerations include optimizing reaction temperatures (e.g., 0–80°C), solvent selection (e.g., DMF, THF), and purification via column chromatography or recrystallization. Yields typically range from 40–70%, depending on step efficiency .

Advanced: How can reaction conditions be optimized to improve the yield and purity of the final compound?

Answer:

Advanced optimization strategies include:

- Catalyst screening : Use of palladium catalysts for Suzuki-Miyaura coupling in furan-substituted intermediates .

- Solvent polarity adjustments : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates for ethyl linker attachment .

- In-situ monitoring : Techniques like TLC or HPLC-MS to track intermediate formation and minimize side products .

- Microwave-assisted synthesis : Reduces reaction time for condensation steps (e.g., from 24h to 2h) .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

Standard characterization includes:

- NMR spectroscopy : H and C NMR confirm proton environments and carbon frameworks, with pyrazole protons typically appearing at δ 6.5–8.5 ppm .

- IR spectroscopy : Peaks at ~1650 cm (amide C=O) and ~3100 cm (furan C-H) verify functional groups .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 373.413) .

- X-ray crystallography : Resolves stereochemistry and packing motifs, as demonstrated for related pyrazole-isoxazole hybrids .

Advanced: How can structural ambiguities (e.g., tautomerism in pyrazole rings) be resolved?

Answer:

- Variable-temperature NMR : Detects dynamic tautomerism by observing proton signal splitting at low temperatures .

- X-ray diffraction : Unambiguously assigns substituent positions, as shown in studies of (E)-pyrazole-carboxamide derivatives .

- DFT calculations : Compare experimental and computed H NMR chemical shifts to identify dominant tautomeric forms .

Basic: What preliminary biological screening assays are recommended for this compound?

Answer:

Initial screening should include:

- Cytotoxicity assays : MTT or CellTiter-Glo® against cancer cell lines (e.g., MCF-7, HeLa) to determine IC values .

- Enzyme inhibition studies : Target kinases (e.g., EGFR, Aurora B) using fluorescence-based ADP-Glo™ assays .

- Solubility and logP measurements : Shake-flask method or HPLC to assess bioavailability .

Advanced: How can target-specific mechanisms of action be elucidated?

Answer:

- Molecular docking : Simulate binding interactions with targets like kinase ATP-binding pockets using AutoDock Vina .

- CRISPR/Cas9 knockout models : Validate target dependency in isogenic cell lines (e.g., EGFR-knockout vs. wild-type) .

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (K, k/k) for putative targets .

Advanced: How should contradictory bioactivity data (e.g., high in vitro potency vs. low cellular efficacy) be addressed?

Answer:

- Orthogonal assays : Confirm target engagement using cellular thermal shift assays (CETSA) .

- Metabolic stability testing : Evaluate hepatic microsome degradation to identify rapid clearance issues .

- Proteomics profiling : Identify off-target effects via affinity pulldown coupled with LC-MS/MS .

Basic: What computational tools are suitable for predicting the compound’s ADMET properties?

Answer:

- SwissADME : Predicts logP, drug-likeness, and bioavailability radar .

- ProTox-II : Estimates toxicity endpoints (e.g., LD) .

- Molecular dynamics simulations : Assess membrane permeability using Desmond or GROMACS .

Advanced: What strategies enhance selectivity against structurally related off-targets (e.g., other kinases)?

Answer:

- Fragment-based drug design : Introduce substituents (e.g., methyl on isoxazole) to exploit hydrophobic pockets in the target .

- Alanine scanning mutagenesis : Identify critical residues for binding and modify the compound to avoid off-target interactions .

- Selectivity panels : Screen against kinase profiling services (e.g., Eurofins KinaseProfiler™) .

Advanced: How can synthetic byproducts or degradation products be characterized?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。